

LC-MS analysis to confirm 6-(1-Pyrrolidinylnicotinaldehyde molecular weight

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Compound of Interest

Compound Name: 6-(1-Pyrrolidinylnicotinaldehyde

Cat. No.: B1306163

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An objective analysis of **6-(1-Pyrrolidinylnicotinaldehyde** using Liquid Chromatography-Mass Spectrometry (LC-MS) confirms its molecular weight, providing researchers and drug development professionals with crucial data for compound verification. This guide outlines the experimental procedure and presents the expected results, comparing them with theoretical values.

Molecular Weight Confirmation

The analysis by LC-MS is designed to determine the mass-to-charge ratio (m/z) of the target molecule, which in turn confirms its molecular weight. The theoretical molecular weight of **6-(1-Pyrrolidinylnicotinaldehyde** ($C_{10}H_{12}N_2O$) is 176.22 g/mol. [1][2][3] In positive ion mode electrospray ionization (ESI), the molecule is expected to be protonated, resulting in an $[M+H]^+$ ion. Other common adducts, such as sodium ($[M+Na]^+$) and potassium ($[M+K]^+$), may also be observed.

Data Summary

The following table summarizes the theoretically calculated m/z values for the expected ions of **6-(1-Pyrrolidinylnicotinaldehyde** and provides a column for the inclusion of experimental results for comparison.

Ion	Theoretical m/z	Experimental m/z
[M+H] ⁺	177.2279	
[M+Na] ⁺	199.2098	
[M+K] ⁺	215.1837	

M represents the molecule **6-(1-Pyrrolidinyl)nicotinaldehyde**.

Experimental Protocol

A detailed methodology for the LC-MS analysis is provided below, ensuring reproducibility for verification purposes.

1. Sample Preparation:

- Dissolve 1 mg of **6-(1-Pyrrolidinyl)nicotinaldehyde** in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
- Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this moderately polar compound.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B

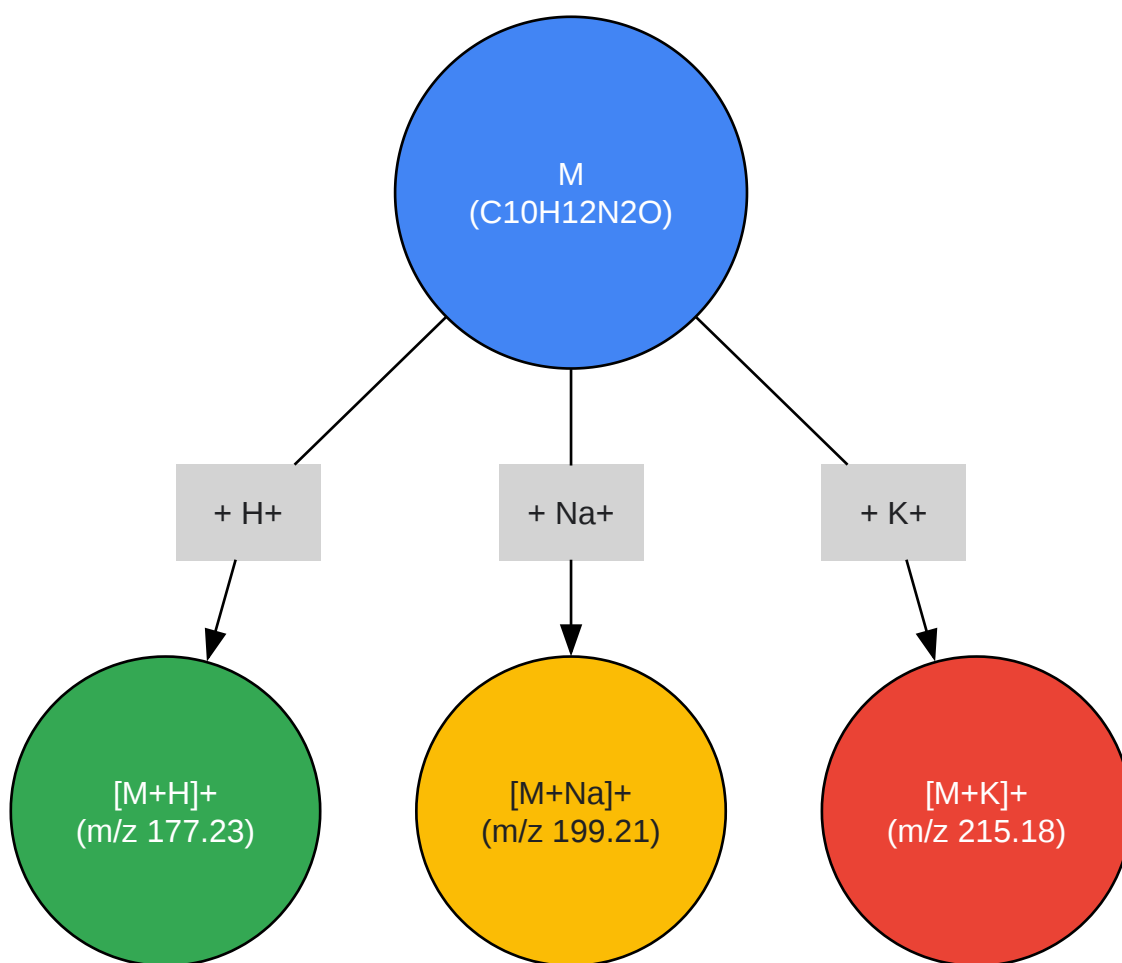
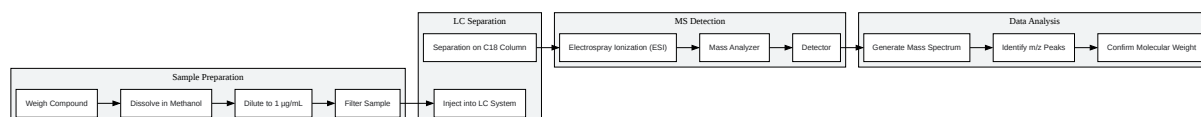
- 5-7 min: Hold at 95% B
- 7-7.1 min: 95% to 5% B
- 7.1-10 min: Hold at 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive
- Scan Range: m/z 50-500
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/Hr
- Cone Gas Flow: 50 L/Hr

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using Graphviz.



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